molecular formula C6H5Cl2F3N2 B13659982 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B13659982
M. Wt: 233.02 g/mol
InChI Key: VJFFYOLGHDDHQC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride typically involves the introduction of chloromethyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with chloromethylating and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of advanced technologies such as automated reactors and in-line monitoring systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique chemical structure.

    Industry: The compound is used in the production of agrochemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-(fluoromethyl)pyrimidine hydrochloride
  • 5-(Chloromethyl)-2-(methyl)pyrimidine hydrochloride
  • 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrochloride

Uniqueness

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more suitable for various applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C6H5Cl2F3N2

Molecular Weight

233.02 g/mol

IUPAC Name

5-(chloromethyl)-2-(trifluoromethyl)pyrimidine;hydrochloride

InChI

InChI=1S/C6H4ClF3N2.ClH/c7-1-4-2-11-5(12-3-4)6(8,9)10;/h2-3H,1H2;1H

InChI Key

VJFFYOLGHDDHQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)CCl.Cl

Origin of Product

United States

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